molecular formula C21H22N2OS2 B306082 2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306082
M. Wt: 382.5 g/mol
InChI Key: FMJHAODIPHPUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant interest in the scientific community due to its potential pharmacological activity. This compound belongs to the class of benzothieno[2,3-d]pyrimidin-4(3H)-ones, which have been reported to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activity by modulating various signaling pathways. For example, it has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. In addition, it has been reported to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a multi-targeted agent. The compound has been reported to exhibit activity against various targets, such as NF-κB, COX-2, and MMP-9. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development.
A limitation of using 2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions with high concentrations of the compound. Another limitation is the lack of in vivo studies, which makes it difficult to evaluate the pharmacokinetics and pharmacodynamics of the compound.

Future Directions

There are several future directions for research on 2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to evaluate its potential as a neuroprotective agent. The compound has been shown to exhibit activity against various targets that are relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to evaluate its potential as an anti-cancer agent in vivo. Although the compound has shown promising activity against cancer cell lines in vitro, its efficacy in animal models remains to be determined. Finally, future studies could focus on improving the solubility and bioavailability of the compound, which would enhance its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The most common method involves the reaction of 2-amino-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with allyl bromide in the presence of potassium carbonate in acetonitrile. The reaction is carried out at room temperature, and the product is obtained in good yields after purification.

Scientific Research Applications

2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential pharmacological activity. It has been reported to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been evaluated for its potential as a neuroprotective agent.

properties

Product Name

2-(allylsulfanyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N2OS2/c1-3-13-25-21-22-19-18(16-7-5-6-8-17(16)26-19)20(24)23(21)15-11-9-14(4-2)10-12-15/h3,9-12H,1,4-8,13H2,2H3

InChI Key

FMJHAODIPHPUHE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=C)SC4=C3CCCC4

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=C)SC4=C3CCCC4

Origin of Product

United States

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